REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1)=[O:3].[CH2:11](O)[CH2:12][OH:13].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1C=CC=CC=1>[CH3:1][C:2]1([C:4]2[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=2)[NH2:10])[O:13][CH2:12][CH2:11][O:3]1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
2.47 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The solution is left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
washed successively with 20% aqueous sodium carbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a column of silica gel using a diethyl ether/petroleum ether (1:1) mixture as eluent
|
Type
|
CUSTOM
|
Details
|
crystallized in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCO1)C=1C=C(N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |